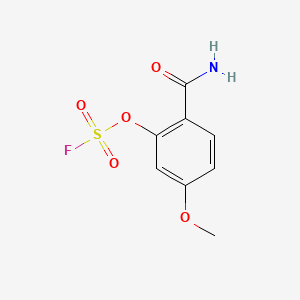
2-Carbamoyl-5-methoxyphenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoyl-5-methoxyphenylfluoranesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a carbamoyl group, a methoxy group, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-5-methoxyphenylfluoranesulfonate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. One common method involves the reaction of 5-methoxyphenylboronic acid with a suitable fluoranesulfonate reagent under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The resulting intermediate is then subjected to carbamoylation using a carbamoyl chloride reagent in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carbamoyl-5-methoxyphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoranesulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2-Hydroxy-5-methoxyphenylfluoranesulfonate.
Reduction: 2-Amino-5-methoxyphenylfluoranesulfonate.
Substitution: 2-Carbamoyl-5-methoxyphenylazide.
Applications De Recherche Scientifique
2-Carbamoyl-5-methoxyphenylfluoranesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Carbamoyl-5-methoxyphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, while the fluoranesulfonate group can enhance the compound’s solubility and stability in aqueous environments. These interactions collectively contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
- 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi (zinc chloride) salt: Shares the carbamoyl and methoxy groups but differs in the presence of a diazonium group.
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : Contains a similar phenyl ring structure but with different substituents.
Uniqueness: 2-Carbamoyl-5-methoxyphenylfluoranesulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Propriétés
Formule moléculaire |
C8H8FNO5S |
|---|---|
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
1-carbamoyl-2-fluorosulfonyloxy-4-methoxybenzene |
InChI |
InChI=1S/C8H8FNO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15-16(9,12)13/h2-4H,1H3,(H2,10,11) |
Clé InChI |
QKJGUOYWWLYNKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)N)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
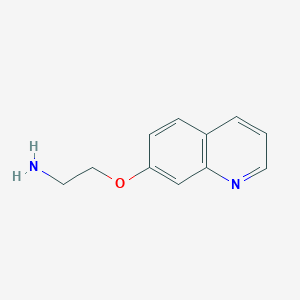
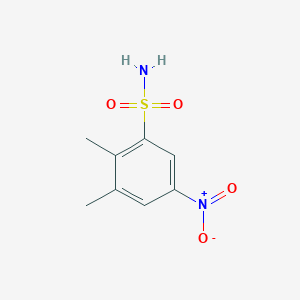

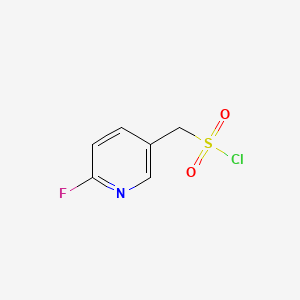
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

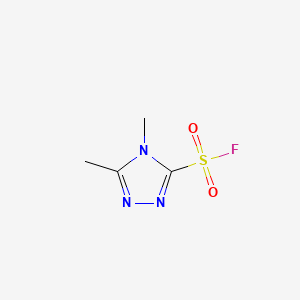


![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
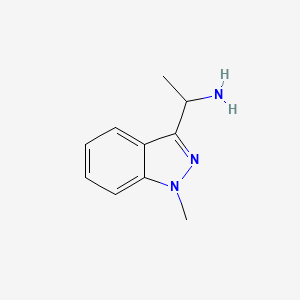
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
